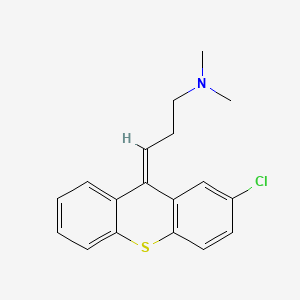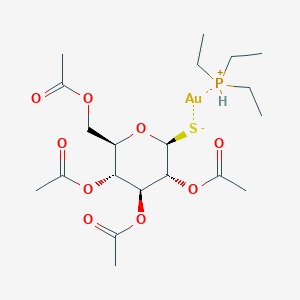
Ridaura
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auranofin is a gold-containing compound classified by the World Health Organization as an antirheumatic agent. It is primarily used to treat rheumatoid arthritis by improving symptoms such as painful or tender and swollen joints and morning stiffness . Auranofin is known for its ability to suppress inflammation and stimulate cell-mediated immunity .
Preparation Methods
Auranofin is synthesized by reacting a S-substituted 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose with a tertiary phosphine gold ester or sulfide . The process involves the following steps:
Starting Material: 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester.
Reaction: This starting material is reacted with a reactive tertiary phosphine gold ester or sulfide.
Product Formation: The reaction yields auranofin, which is an orally active antiarthritic agent.
Chemical Reactions Analysis
Auranofin undergoes various chemical reactions, including:
Ligand Exchange Reactions: Auranofin undergoes ligand exchange reactions in vivo to generate reactive metabolites.
Binding with Thiols: Auranofin forms adducts with thiols such as glutathione and human serum albumin.
Common reagents and conditions used in these reactions include thiol ligands and disulfides. The major products formed from these reactions are thiol adducts and phosphine oxide .
Scientific Research Applications
Auranofin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of auranofin involves the inhibition of thioredoxin reductase, an enzyme that scavenges reactive oxygen species . By inhibiting thioredoxin reductase, auranofin increases intracellular oxidative stress, leading to cell death . Additionally, auranofin inhibits phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, thereby suppressing the inflammatory response .
Comparison with Similar Compounds
Auranofin is unique among gold-containing compounds due to its oral bioavailability and its ability to target thioredoxin reductase . Similar compounds include:
Gold Sodium Thiomalate: An injectable gold compound used to treat rheumatoid arthritis.
Gold Thioglucose: Another injectable gold compound with similar applications.
GoPI (1-phenyl-2,5-di(2-pyridyl)phosphole gold chloride): A novel gold compound being evaluated for its potential against parasitic diseases.
Auranofin stands out due to its oral administration route and its specific targeting of thioredoxin reductase, making it a promising candidate for repurposing in cancer therapy and other applications .
Properties
Molecular Formula |
C20H35AuO9PS |
|---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium |
InChI |
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1 |
InChI Key |
IRPYFWIZKIOHQN-XTZHGVARSA-N |
Isomeric SMILES |
CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Canonical SMILES |
CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761383.png)
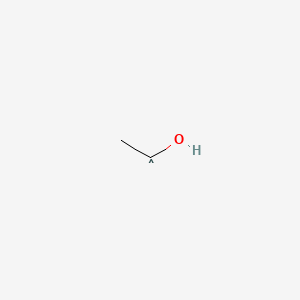
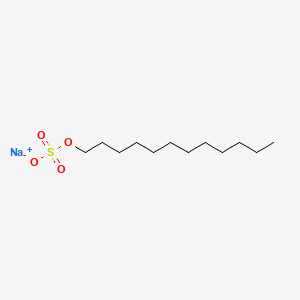
![2-[Bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate; gadolinium(3+); 6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B10761452.png)
![7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10761458.png)
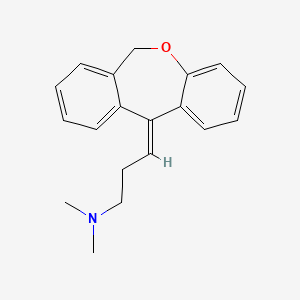
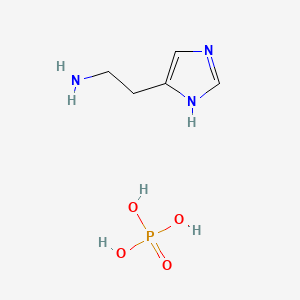
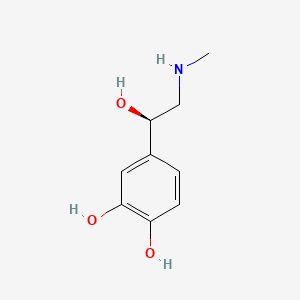
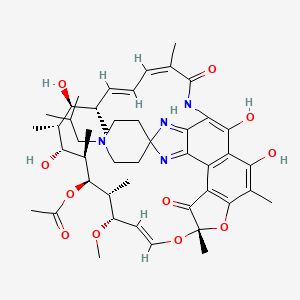

![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine](/img/structure/B10761517.png)
![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)

